molecular formula C11H12O3 B12569460 (2R,4S)-4,5-Dihydroxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 188350-12-1

(2R,4S)-4,5-Dihydroxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B12569460
CAS No.: 188350-12-1
M. Wt: 192.21 g/mol
InChI Key: VTKLUUKPBDWFKD-MUWHJKNJSA-N
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Description

(2R,4S)-4,5-Dihydroxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one is a chiral organic compound with significant importance in various fields of scientific research. This compound is characterized by its unique structure, which includes two hydroxyl groups and a methyl group attached to a dihydronaphthalene core. The stereochemistry of the compound is defined by the (2R,4S) configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4,5-Dihydroxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method includes the catalytic hydrogenation of a precursor naphthalene derivative, followed by selective hydroxylation and methylation. The reaction conditions often require specific catalysts, such as palladium on carbon, and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4,5-Dihydroxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield naphthoquinones, while reduction can produce tetrahydronaphthalenes.

Scientific Research Applications

(2R,4S)-4,5-Dihydroxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2R,4S)-4,5-Dihydroxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups play a crucial role in forming hydrogen bonds with active sites, while the dihydronaphthalene core provides structural stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2R,4S)-4,5-Dihydroxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one: Unique due to its specific stereochemistry and functional groups.

    4-Hydroxy-2-methyl-3,4-dihydronaphthalen-1(2H)-one: Lacks one hydroxyl group, leading to different reactivity and applications.

    2-Methyl-3,4-dihydronaphthalen-1(2H)-one: Lacks both hydroxyl groups, resulting in significantly different chemical properties.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of two hydroxyl groups, which confer distinct reactivity and biological activity compared to similar compounds.

Properties

CAS No.

188350-12-1

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

(2R,4S)-4,5-dihydroxy-2-methyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H12O3/c1-6-5-9(13)10-7(11(6)14)3-2-4-8(10)12/h2-4,6,9,12-13H,5H2,1H3/t6-,9+/m1/s1

InChI Key

VTKLUUKPBDWFKD-MUWHJKNJSA-N

Isomeric SMILES

C[C@@H]1C[C@@H](C2=C(C1=O)C=CC=C2O)O

Canonical SMILES

CC1CC(C2=C(C1=O)C=CC=C2O)O

Origin of Product

United States

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